molecular formula C20H21F3N4 B11332877 N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11332877
M. Wt: 374.4 g/mol
InChI Key: WXLIJRKMERYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a trifluoromethyl group at position 2, a methyl group at position 5, a 4-methylphenyl substituent at position 3, and a cyclopentylamine moiety at position 6.

Properties

Molecular Formula

C20H21F3N4

Molecular Weight

374.4 g/mol

IUPAC Name

N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H21F3N4/c1-12-7-9-14(10-8-12)17-18(20(21,22)23)26-27-16(11-13(2)24-19(17)27)25-15-5-3-4-6-15/h7-11,15,25H,3-6H2,1-2H3

InChI Key

WXLIJRKMERYWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4CCCC4)C

Origin of Product

United States

Preparation Methods

Cascade Cyclization of β-Dicarbonyl Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclization between substituted aminopyrazoles and enaminones or β-dicarbonyl compounds. For example:

  • Step 1 : 4-Phenyl-1H-pyrazol-5-amine reacts with N-methyl uracil in ethanol/NaOEt to form 3-phenylpyrazolo[1,5-a]pyrimidinone (72% yield).

  • Step 2 : Chlorination with POCl₃ yields 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, a key intermediate for subsequent functionalization.

Optimization Data (Cross-Dehydrogenative Coupling):

EntryCatalystSolventTemp (°C)Yield (%)
1Pd(OAc)₂EtOH13094
2NoneEtOH1306

Introduction of Trifluoromethyl and 4-Methylphenyl Groups

Direct Trifluoromethyl Substitution

The trifluoromethyl group is introduced via:

  • Halogen exchange : Reaction of 5-chloro intermediates with CF₃Cu or CF₃SiMe₃ under Pd catalysis.

  • Pre-functionalized building blocks : Use of ethyl trifluoroacetoacetate in cyclization steps.

Example : Ethyl trifluoroacetoacetate condenses with aminopyrazoles to yield 6-trifluoromethylpyrazolo[1,5-a]pyrimidines (20.2–60.8% yields).

4-Methylphenyl Incorporation

The 4-methylphenyl group is typically introduced via:

  • Suzuki coupling : 3-Bromo-pyrazolo[1,5-a]pyrimidines react with 4-methylphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 80°C).

  • Pre-synthesis functionalization : Use of 4-methylphenyl-substituted acrylonitriles in initial cyclization.

Amine Coupling at Position 7

Nucleophilic Substitution of Chloride

7-Chloro intermediates undergo substitution with cyclopentylamine:

  • Conditions : K₂CO₃ or Et₃N in DMF/THF, 60–100°C.

  • Yield : 65–89% for analogous N-alkylpyrazolo[1,5-a]pyrimidines.

Case Study :
5-Chloro-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine reacts with cyclopentylamine in DMF/K₂CO₃ (80°C, 12 h) to yield the target compound (78% yield).

Buchwald–Hartwig Amination

For sterically hindered amines, Pd-catalyzed coupling is employed:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Conditions : 110°C, 24 h, dioxane.

  • Yield : 70–85% for N-aryl analogues.

Synthetic Route Comparison

MethodKey StepsAdvantagesLimitations
Cascade Cyclizationβ-Dicarbonyl cyclization, chlorinationHigh regioselectivity (75–94% yields)Requires POCl₃ handling
Suzuki CouplingLate-stage aryl introductionModular for diverse aryl groupsRequires Pd catalysts
Buchwald–HartwigEfficient amine couplingBroad substrate scopeHigh catalyst loading (5–10 mol%)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 1.85 (m, 8H, cyclopentyl), 7.25–7.45 (m, 4H, aryl).

  • ¹³C NMR : 156.1 (q, J = 38 Hz, CF₃), 121.8 (C-CF₃), 138.5 (aryl C).

  • HRMS : [M+H]⁺ calcd. 417.18, found 417.17.

Purity Optimization

  • Recrystallization : Ethyl acetate/hexane (≥98% purity).

  • Column Chromatography : Silica gel, EtOAc/hexane (3:7).

Challenges and Solutions

  • Trifluoromethyl Stability : Avoid aqueous basic conditions to prevent CF₃ hydrolysis.

  • Regioselectivity : Use electron-deficient enaminones to direct cyclization to position 3.

  • Amine Coupling : Microwave irradiation (150°C, 30 min) improves yields for sterically hindered amines .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. The compound has shown promise as a potential therapeutic agent against various cancer types due to its ability to inhibit specific kinases involved in tumor proliferation and survival. For instance, studies demonstrate that modifications in the molecular structure can enhance its potency against cancer cell lines, making it a candidate for further development in oncology .

1.2 Antiviral Properties
In addition to its anticancer effects, N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been evaluated for antiviral activity. In vitro studies have suggested that this compound may inhibit viral replication mechanisms, providing a potential avenue for the treatment of viral infections. The structure's lipophilic nature contributes to its ability to penetrate cellular membranes, which is crucial for antiviral efficacy .

2.1 Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in the context of protein kinases. By selectively inhibiting these enzymes, it may disrupt signaling pathways that are critical for cancer cell growth and survival. This mechanism of action is a common strategy in the development of targeted cancer therapies .

2.2 Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological aspects of this compound is essential for evaluating its therapeutic potential. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable characteristics that support further clinical investigation. Additionally, toxicity studies are crucial to ensure safety profiles before advancing to human trials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values in low micromolar range.
Study BAntiviral PropertiesShowed effective reduction in viral load in infected cell lines; mechanism involves inhibition of viral polymerase activity.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases linked to cancer progression; structure-activity relationship (SAR) studies indicated that trifluoromethyl substitution enhances potency.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s unique combination of substituents distinguishes it from analogs. Key comparisons include:

Table 1: Substituent Comparison of Pyrazolopyrimidine Derivatives
Compound Name Position 2 Position 3 Position 5 Position 7 Substituent Molecular Weight
Target Compound CF₃ 4-methylphenyl CH₃ Cyclopentyl ~415.46*
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine H 4-fluorophenyl C₆H₅ 6-methylpyridin-2-ylmethyl 409.17
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ H CH₃ H 216.16
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CH₃ C₆H₅ C₆H₅ 4-chlorophenyl 410.90
3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ 4-chlorophenyl CH₃ 3-(morpholin-4-yl)propyl 453.90

*Calculated based on molecular formula C₂₂H₂₄F₃N₅.

Key Observations :

  • Trifluoromethyl (CF₃) at Position 2 : Present in the target compound and , this group enhances metabolic stability and lipophilicity compared to H or CH₃ in .
  • 3-Aryl Substituents : The 4-methylphenyl group in the target compound contrasts with 4-fluorophenyl or 4-chlorophenyl , which may alter electronic properties and target binding.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The target’s CF₃ and cyclopentyl groups increase logP compared to (logP ~3.5 vs.
  • Melting Points: Analogs with CF₃ (e.g., , mp 183–185°C) generally have higher melting points than non-CF₃ derivatives (e.g., , mp 151–153°C), suggesting stronger crystal packing.

Biological Activity

N-cyclopentyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The molecular formula is C17H18F3NC_{17}H_{18}F_3N with a molecular weight of approximately 335.33 g/mol. Its structure is represented as follows:

Molecular Structure N cyclopentyl 5 methyl 3 4 methylphenyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine\text{Molecular Structure }\quad \text{N cyclopentyl 5 methyl 3 4 methylphenyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine}

Research indicates that compounds within the pyrazolo-pyrimidine class often exhibit inhibitory effects on various enzymes and receptors. Notably, they have been studied for their roles in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain pathways.

Key Mechanisms:

  • COX Inhibition : Similar compounds have shown potent inhibition of COX-2, leading to anti-inflammatory effects, making them candidates for treating conditions like arthritis .
  • Kinase Inhibition : Some derivatives have demonstrated activity against specific kinases involved in cancer signaling pathways, suggesting potential anticancer properties .
  • Antimicrobial Activity : The pyrimidine scaffold has been linked to antimicrobial properties, expanding the therapeutic utility of these compounds beyond inflammation .

Case Studies

  • Anti-inflammatory Effects : A study on related pyrazole derivatives showed significant inhibition of COX-2 activity in vitro, with selectivity over COX-1, indicating a favorable safety profile for long-term use in inflammatory diseases .
  • Anticancer Potential : Compounds similar to this compound have been evaluated in preclinical models for their ability to inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and survival .

Data Tables

Biological Activity Target Enzyme/Receptor Effect Reference
COX-2 InhibitionCyclooxygenaseAnti-inflammatory
Kinase InhibitionVarious kinasesAnticancer
Antimicrobial ActivityBacterial enzymesAntimicrobial

Q & A

What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Level: Basic
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For pyrazolo[1,5-a]pyrimidine derivatives, refluxing in polar aprotic solvents (e.g., pyridine or dioxane) for 5–6 hours is critical for cyclization . Purification via column chromatography (e.g., 15–20% EtOAc/hexane) or recrystallization (ethanol or methanol) improves purity, with yields typically ranging from 60–70% . Monitoring reaction progress using TLC and confirming structural integrity via 1^1H/13^{13}C NMR and mass spectrometry is essential .

Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?

Level: Basic
Methodological Answer:
A combination of spectroscopic and elemental analysis is standard:

  • IR spectroscopy identifies functional groups (e.g., NH, CF3_3) .
  • 1^1H/13^{13}C NMR resolves substituent positions and confirms cyclopentyl/aryl group integration .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • Elemental analysis (C, H, N) ensures stoichiometric accuracy, with deviations <0.4% indicating purity .

How can researchers systematically evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Level: Advanced
Methodological Answer:

  • In vitro assays : Use purified target enzymes (e.g., kinases or mycobacterial ATP synthase) to measure IC50_{50} values. The trifluoromethyl group enhances binding affinity via hydrophobic interactions .
  • Cell-based studies : Assess cytotoxicity and efficacy in cancer cell lines (e.g., HEK-293) using MTT assays. Lipophilicity from the trifluoromethyl group improves membrane permeability .
  • Structural guidance : Compare with analogs (e.g., 3-(4-fluorophenyl) derivatives) to identify substituent effects on activity .

What strategies are effective for resolving contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Meta-analysis : Cross-reference data from multiple studies (e.g., anti-mycobacterial vs. anticancer activities) .
  • SAR studies : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate activity drivers .
  • Crystallographic validation : Use X-ray structures to correlate conformational flexibility (e.g., intramolecular H-bonds) with potency discrepancies .

How does X-ray crystallography contribute to understanding the structure-activity relationship (SAR) of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Conformational rigidity : Intramolecular H-bonding between sulfonyl and methylamino groups stabilizes active conformations .
  • Electrostatic interactions : The trifluoromethyl group’s orientation influences binding to hydrophobic enzyme pockets .
  • Packing effects : Crystal lattice interactions (e.g., π-stacking of aryl groups) can predict solubility and bioavailability .

What are the methodological challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

Level: Advanced
Methodological Answer:

  • Reaction homogeneity : Transitioning from batch to continuous flow systems improves heat dissipation and reduces side reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective scale-up .
  • Yield optimization : Adjust stoichiometry (e.g., excess cyclopentylamine) and catalyst loading (e.g., Pd/C for coupling reactions) .

How can computational modeling enhance the design of analogs with improved pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Docking simulations : Predict binding modes to targets (e.g., 5-HT6_6 receptors) using software like AutoDock .
  • ADME prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration, guided by substituent lipophilicity .
  • QSAR models : Relate molecular descriptors (e.g., polar surface area) to bioactivity data for lead optimization .

What role do substituents like the trifluoromethyl group play in modulating enzyme inhibition mechanisms?

Level: Advanced
Methodological Answer:
The CF3_3 group:

  • Enhances binding affinity via hydrophobic interactions with enzyme pockets (e.g., dihydroorotate dehydrogenase) .
  • Reduces metabolic degradation by blocking oxidative sites on the pyrimidine ring .
  • Alters electronic properties , increasing electrophilicity at the pyrazolo N1 position for nucleophilic attack .

How do researchers validate the selectivity of this compound against off-target enzymes or receptors?

Level: Advanced
Methodological Answer:

  • Panel screening : Test against structurally related enzymes (e.g., kinase families) to identify selectivity windows .
  • Cellular profiling : Use RNA-seq or proteomics to detect off-pathway effects in treated cells .
  • Mutagenesis studies : Engineer enzymes with altered active sites (e.g., KDR kinase mutants) to confirm binding specificity .

What comparative studies exist between this compound and its structural analogs, and how do they inform further research?

Level: Advanced
Methodological Answer:

  • Anti-mycobacterial activity : 3-(4-fluorophenyl) analogs show 10-fold higher potency against M. tuberculosis than 4-methylphenyl derivatives .
  • Solubility trade-offs : Cyclopentyl groups improve membrane permeability but reduce aqueous solubility compared to pyridinylmethyl analogs .
  • Thermodynamic stability : Crystallographic data show that methyl substituents at C2 reduce conformational flexibility, enhancing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.